N-(1-{1-[(CYCLOPENTYLCARBAMOYL)METHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE
Description
N-(1-{1-[(CYCLOPENTYLCARBAMOYL)METHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE is a complex organic compound that features a benzodiazole core, a cyclopentylcarbamoyl group, and an acetamide moiety
Properties
IUPAC Name |
2-[2-(1-acetamidoethyl)benzimidazol-1-yl]-N-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-12(19-13(2)23)18-21-15-9-5-6-10-16(15)22(18)11-17(24)20-14-7-3-4-8-14/h5-6,9-10,12,14H,3-4,7-8,11H2,1-2H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSUAHWSZMKGBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC(=O)NC3CCCC3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{1-[(CYCLOPENTYLCARBAMOYL)METHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE typically involves multi-step organic reactionsThe final step involves the attachment of the acetamide group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines that can handle the precise addition of reagents and control of reaction conditions. The use of high-throughput screening and optimization of reaction parameters is crucial to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(1-{1-[(CYCLOPENTYLCARBAMOYL)METHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide moiety, using reagents like sodium hydroxide
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-(1-{1-[(CYCLOPENTYLCARBAMOYL)METHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism by which N-(1-{1-[(CYCLOPENTYLCARBAMOYL)METHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind with high affinity to these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar benzodiazole cores.
Carbamoyl Compounds: Molecules featuring carbamoyl groups.
Acetamide Derivatives: Compounds containing acetamide moieties
Uniqueness
N-(1-{1-[(CYCLOPENTYLCARBAMOYL)METHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
